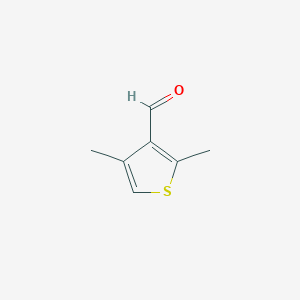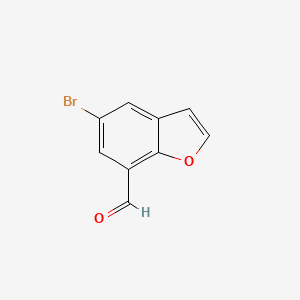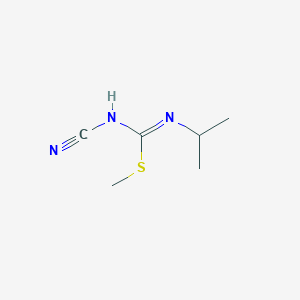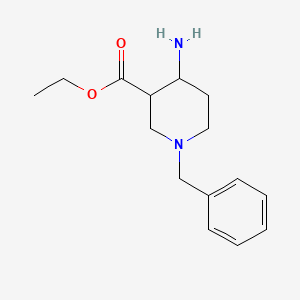![molecular formula C18H12BrN3O2S B8786969 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyridine and pyrrole rings. The presence of a bromine atom, a phenylsulfonyl group, and a pyridinyl substituent further enhances its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole precursor under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the Phenylsulfonyl Group: This step involves the sulfonylation of the intermediate compound using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Pyridinyl Substituent: The final step includes the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyridinyl group can participate in cross-coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, ligands, and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Sulfone derivatives with higher oxidation states.
Reduction Products: Sulfide derivatives with lower oxidation states.
Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfonyl group can enhance its binding affinity and specificity, while the pyridinyl and pyrrolo[2,3-b]pyridine moieties can facilitate interactions with hydrophobic or aromatic regions of the target molecules.
相似化合物的比较
Similar Compounds
4-bromo-1-(phenylsulfonyl)-2-(2-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a different position of the pyridinyl group.
4-chloro-1-(phenylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Chlorine atom instead of bromine.
4-bromo-1-(methylsulfonyl)-2-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine: Methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)- is unique due to the specific combination of substituents, which can influence its reactivity, binding properties, and potential applications. The presence of the bromine atom allows for further functionalization, while the phenylsulfonyl and pyridinyl groups contribute to its chemical and biological activity.
属性
分子式 |
C18H12BrN3O2S |
|---|---|
分子量 |
414.3 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-bromo-2-pyridin-3-ylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H12BrN3O2S/c19-16-8-10-21-18-15(16)11-17(13-5-4-9-20-12-13)22(18)25(23,24)14-6-2-1-3-7-14/h1-12H |
InChI 键 |
FYRQOGOXFDTPHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8786956.png)




